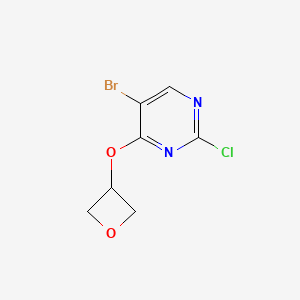![molecular formula C10H11BrN4S B1381371 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 1395492-72-4](/img/structure/B1381371.png)
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno pyrimidine derivatives, including 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, involves the preparation and evaluation of these compounds as inhibitors of PI3 kinase p110alpha . More detailed information about the synthesis process is not available in the search results.Molecular Structure Analysis
The molecular structure of this compound is based on a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The structure also includes a bromine atom and a piperazine ring.Aplicaciones Científicas De Investigación
Anticancer Agents
Researchers have designed and synthesized derivatives of thieno[3,2-d]pyrimidine, incorporating a piperazine unit, based on the structural framework of protein tyrosine kinase inhibitors. These compounds were developed as potential anticancer agents, demonstrating the compound's relevance in the development of new cancer therapies. The synthesis involved a series of reactions starting from mercaptoacetic acid, leading to novel thieno[3,2-d]pyrimidines with piperazine units, which were characterized by 1H NMR and HRMS techniques (H. Min, 2012).
Selective 5-HT1A Receptor Ligands
A series of derivatives was prepared and evaluated for their in vitro affinity for the 5-HT1A receptor by radioligand binding assays. These studies aimed to discover efficacious and selective 5-HT1A ligands, highlighting the compound's potential in neuropharmacology and its role in targeting serotonin receptors. This research underscores the importance of the amino group in position 3 of the thienopyrimidine system for interaction with 5-HT1A receptor binding sites (M. Modica et al., 1997).
Antiproliferative Activity
New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. This research highlights the compound's potential in chemotherapy, especially in targeting specific cancer cell lines. Among the series, certain compounds showed significant activity, indicating their potential as anticancer agents (L. Mallesha et al., 2012).
Immunosuppressive Activity
The synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines introduced structural variety and evaluated their immunosuppressive activity. This area of research opens avenues for these compounds in immunotherapy, particularly for conditions requiring immunosuppression. The most potent compound identified from this series warrants further optimization for medicinal applications (Miyeon Jang et al., 2010).
VEGFR3 Inhibitor for Breast Cancer Treatment
A novel series of thieno[2,3-d]pyrimidine derivatives was developed as selective VEGFR3 inhibitors, demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds inhibited proliferation and migration of cancer cells by inactivating the VEGFR3 signaling pathway, highlighting their promise as therapeutic agents for breast cancer treatment (Yang Li et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
This compound interacts with BTK, inhibiting its enzymatic activity . This compound exhibits varying inhibitory activities against BTK in vitro .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cell receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, this compound impacts these pathways, affecting B cell development, including proliferation, differentiation, maturation, activation, and survival .
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially apply to this compound, influencing its ADME properties and bioavailability.
Result of Action
The inhibition of BTK by this compound results in the suppression of B cell activity . This compound exerts excellent immunosuppressive activity by inhibiting the proliferation of B cells . It also shows low cytotoxicity on murine splenocytes .
Action Environment
The action environment of this compound is primarily within immune cells where BTK is expressed
Análisis Bioquímico
Biochemical Properties
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with protein kinases, which are essential enzymes that regulate various cellular processes such as cell growth, differentiation, and metabolism . The compound binds to the active site of these kinases, inhibiting their activity and thereby modulating the signaling pathways they control. This interaction is crucial for its potential therapeutic effects, especially in cancer treatment where overactive kinases are often implicated.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By inhibiting protein kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth. Additionally, it affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the kinase signaling pathways, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. The compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of protein kinases and prolonged anticancer effects in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinases without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without adverse side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its overall pharmacological profile. Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which influence its localization and accumulation in target tissues. These interactions determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target proteins and its overall pharmacological effects.
Propiedades
IUPAC Name |
6-bromo-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4S/c11-8-5-7-9(13-6-14-10(7)16-8)15-3-1-12-2-4-15/h5-6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXNDQBLSNLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)


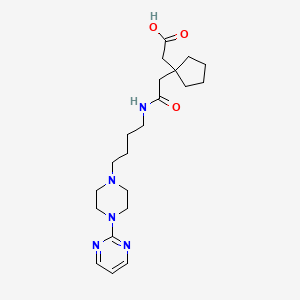

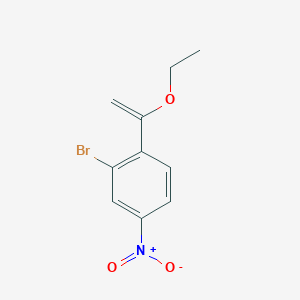
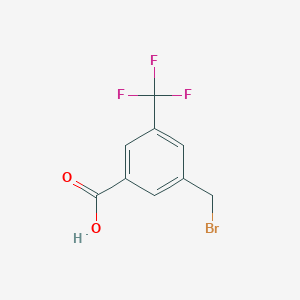


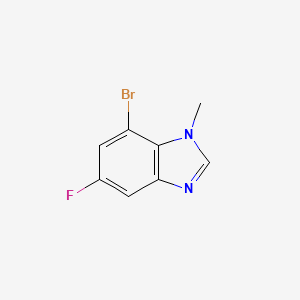
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)


